![molecular formula C15H21NO3 B1467744 3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol CAS No. 910823-63-1](/img/structure/B1467744.png)
3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol
Übersicht
Beschreibung
The compound “3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol” is a chemical compound with potential for various applications in research1. It has a molecular formula of C15H21NO3 and a molecular weight of 263.33 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, related compounds such as 4-Phenyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]-quinoline have been synthesized and studied2. The synthesis of these types of compounds often involves complex organic reactions. More detailed information might be available in specialized chemical literature or databases.Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C15H21NO3. It includes a furo[3,2-c]quinoline group, which is a bicyclic structure consisting of a fused furan and quinoline ring. This core structure is substituted at the 8-position with a methoxy group and at the 4-position with a propyl alcohol group1.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the sources I found. However, given its structural features, it could potentially undergo reactions typical for ethers (like the methoxy group) and alcohols (like the propyl alcohol group).Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be inferred from its structure. For instance, the presence of the polar methoxy and propyl alcohol groups in this compound suggest that it might have some degree of solubility in polar solvents. However, specific data on the physical and chemical properties of this compound are not provided in the sources I found1.Safety And Hazards
The safety and hazards associated with this compound are not specified in the sources I found. As with any chemical compound, appropriate safety precautions should be taken when handling it to minimize risk of exposure1.
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. Given its complex structure, it could be of interest in fields like medicinal chemistry or materials science. However, more research would be needed to fully explore its potential.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or literature.
Eigenschaften
IUPAC Name |
3-(8-methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-10-4-5-14-12(9-10)15-11(6-8-19-15)13(16-14)3-2-7-17/h4-5,9,11,13,15-17H,2-3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFOTDCHJUPJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(C3C2OCC3)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyclopropylethyl 2-[(2-cyclopropylethyl)amino]-5-fluorobenzoate](/img/structure/B1467661.png)
![5-(tert-butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467662.png)
![2-[1-(tert-Butoxycarbonyl)-3-piperidinyl]-4-(tert-butyl)benzoic acid](/img/structure/B1467664.png)
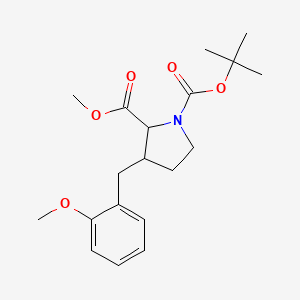
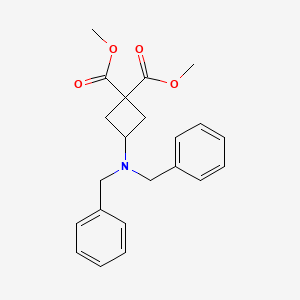
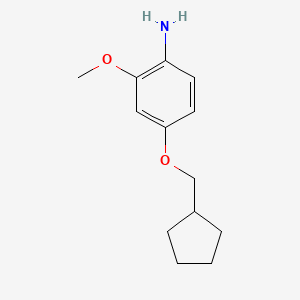

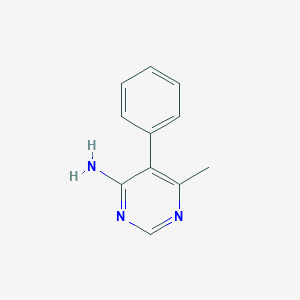
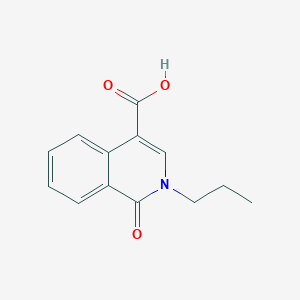
![6-methoxy-3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1467674.png)
![4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine](/img/structure/B1467675.png)
![2-[(2-Isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B1467681.png)
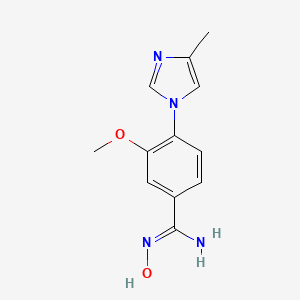
![[5-(3,5-Difluorophenyl)-4-methyl-2-pyrimidinyl]methanol](/img/structure/B1467683.png)